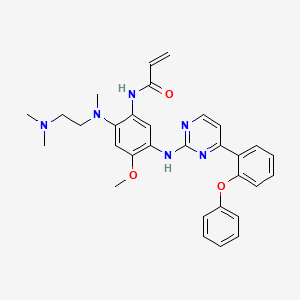
Egfr-IN-32
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-32 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a critical target in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). This compound has shown promise in blocking EGFR mutations, making it a valuable candidate for cancer therapy .
Méthodes De Préparation
The preparation of Egfr-IN-32 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Egfr-IN-32 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Egfr-IN-32 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of EGFR and its effects on cellular processes. In biology, it helps in understanding the role of EGFR in cell signaling and cancer progression. In medicine, this compound is being explored as a potential therapeutic agent for treating EGFR-mutated cancers. Additionally, it has industrial applications in the development of new cancer therapies .
Mécanisme D'action
Egfr-IN-32 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the phosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways involved in cell proliferation and survival. By blocking these pathways, this compound effectively reduces cancer cell growth and induces apoptosis .
Comparaison Avec Des Composés Similaires
Egfr-IN-32 can be compared with other EGFR inhibitors such as erlotinib and gefitinib. While all these compounds target the EGFR tyrosine kinase, this compound has shown higher potency and selectivity for certain EGFR mutations. This makes it a unique and promising candidate for targeted cancer therapy .
Similar Compounds:- Erlotinib
- Gefitinib
- Afatinib
- Osimertinib
This compound stands out due to its enhanced efficacy and reduced side effects compared to these similar compounds.
Propriétés
Formule moléculaire |
C31H34N6O3 |
|---|---|
Poids moléculaire |
538.6 g/mol |
Nom IUPAC |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(2-phenoxyphenyl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C31H34N6O3/c1-6-30(38)33-25-20-26(29(39-5)21-27(25)37(4)19-18-36(2)3)35-31-32-17-16-24(34-31)23-14-10-11-15-28(23)40-22-12-8-7-9-13-22/h6-17,20-21H,1,18-19H2,2-5H3,(H,33,38)(H,32,34,35) |
Clé InChI |
BVPMIKLQWLLAPT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CC=CC=C3OC4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















